molecular formula C10H17N B13304049 N-(But-3-YN-1-YL)cyclohexanamine

N-(But-3-YN-1-YL)cyclohexanamine

Cat. No.: B13304049
M. Wt: 151.25 g/mol
InChI Key: DSEPSGZILVVNJJ-UHFFFAOYSA-N
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Description

N-(But-3-YN-1-YL)cyclohexanamine is an organic compound with the molecular formula C10H17N It is a cyclohexylamine derivative, where the amine group is substituted with a but-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-YN-1-YL)cyclohexanamine typically involves the reaction of cyclohexylamine with but-3-yn-1-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-YN-1-YL)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(But-3-YN-1-YL)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(But-3-YN-1-YL)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The but-3-yn-1-yl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The cyclohexylamine moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(But-3-YN-2-YL)cyclohexanamine: Similar structure but with a different position of the alkyne group.

    Cyclohexylamine: Lacks the but-3-yn-1-yl substitution.

    N-(But-2-YN-1-YL)cyclohexanamine: Different position of the alkyne group.

Uniqueness

N-(But-3-YN-1-YL)cyclohexanamine is unique due to the specific positioning of the but-3-yn-1-yl group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

N-but-3-ynylcyclohexanamine

InChI

InChI=1S/C10H17N/c1-2-3-9-11-10-7-5-4-6-8-10/h1,10-11H,3-9H2

InChI Key

DSEPSGZILVVNJJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1CCCCC1

Origin of Product

United States

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